molecular formula C12H11BrClN3O B2630932 N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide CAS No. 1803597-20-7

N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide

Cat. No.: B2630932
CAS No.: 1803597-20-7
M. Wt: 328.59
InChI Key: DUBSPRQZQBYFNL-UHFFFAOYSA-N
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Description

N-{1-[(2-Bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide (CAS: 1803597-20-7, SY179422) is a pyrazole-based acetamide derivative characterized by a 2-bromophenylmethyl substituent at the pyrazole N1-position and a 2-chloroacetamide group at the pyrazole C5-position . This compound belongs to the broader class of N-pyrazole derivatives, which are widely studied for their biological activities, including insecticidal and antifungal properties .

Properties

IUPAC Name

N-[2-[(2-bromophenyl)methyl]pyrazol-3-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3O/c13-10-4-2-1-3-9(10)8-17-11(5-6-15-17)16-12(18)7-14/h1-6H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBSPRQZQBYFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.

    Introduction of the 2-Bromophenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with 2-bromobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Chloroacetamide Moiety: The final step involves the reaction of the substituted pyrazole with chloroacetyl chloride in the presence of a base like triethylamine to form the desired chloroacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamide moiety, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The bromophenyl group can participate in oxidation reactions to form corresponding phenols or quinones, while reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Coupling Reactions: The pyrazole ring can engage in coupling reactions such as Suzuki-Miyaura or Heck reactions, allowing for the formation of complex biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Substitution: Formation of azides, thiocyanates, or amides.

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of dehalogenated products or hydrogenated derivatives.

    Coupling: Formation of biaryl compounds or extended aromatic systems.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the pyrazole ring and halogenated phenyl group is often associated with bioactivity.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its unique chemical structure allows for the design of materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Pyrazole Key Structural Features Potential Biological Relevance
N-{1-[(2-Bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide (Target) - N1: 2-Bromophenylmethyl
- C5: 2-Chloroacetamide
Bromine atom enhances lipophilicity and potential bioactivity via halogen bonding. Likely insecticidal/antifungal activity (inferred from class properties) .
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - N1: 4-Chlorophenyl
- C3: Cyano
- C5: 2-Chloroacetamide
Dual chloro substituents and cyano group increase electrophilicity, enhancing reactivity. Intermediate in Fipronil derivatives (broad-spectrum insecticides) .
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide - N1: 2-Chlorobenzyl
- C5: 2-Chloroacetamide
Chlorine at benzyl position vs. bromine in target compound; smaller halogen may reduce steric hindrance. Structural analog with potential for modified target binding .
N-(1-Benzyl-1H-pyrazol-5-yl)-2-chloroacetamide - N1: Benzyl
- C5: 2-Chloroacetamide
Lacks halogen on the benzyl group, reducing lipophilicity. Baseline compound for studying halogen substitution effects .

Key Structural Differences and Implications

Halogen Substitution :

  • The target compound’s 2-bromophenylmethyl group distinguishes it from analogs with 4-chlorophenyl or 2-chlorobenzyl substituents. Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in biological targets compared to chlorine.
  • The absence of a halogen in N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide reduces molecular weight and lipophilicity, likely diminishing bioactivity.

Positional Isomerism :

  • The 2-bromophenylmethyl (target) vs. 4-chlorophenyl substitution alters steric and electronic effects, influencing target selectivity.

Physicochemical Properties (Inferred)

  • Lipophilicity : Bromine’s higher hydrophobicity (logP ~2.97) compared to chlorine (logP ~2.03) may improve membrane permeability.

Biological Activity

N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a bromophenyl group and a chloroacetamide moiety. Its molecular formula is C12H12BrClN4O, with a molecular weight of approximately 307.6 g/mol. The presence of halogenated groups is known to influence the lipophilicity and biological activity of compounds, which is crucial for their interaction with biological membranes.

Antimicrobial Activity

Recent studies have assessed the antimicrobial potential of various N-(substituted phenyl)-2-chloroacetamides, including derivatives similar to this compound.

Key Findings:

  • Activity Against Bacteria : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). However, its efficacy against Gram-negative bacteria like Escherichia coli was comparatively lower .
  • Mechanism of Action : The mechanism underlying the antimicrobial action is believed to be associated with the ability of these chloroacetamides to penetrate bacterial cell membranes effectively, aided by their lipophilic nature .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential, particularly concerning androgen receptor (AR) modulation.

Research Insights:

  • Androgen Receptor Modulation : Compounds similar to this compound have been identified as potent AR antagonists. They exhibit high affinity for AR and can inhibit the proliferation of prostate cancer cell lines effectively .
  • Selectivity and Safety Profile : These compounds demonstrate a favorable safety profile with minimal drug-drug interactions, making them promising candidates for further development in cancer therapeutics .

Case Study 1: Antimicrobial Screening

In a study screening various N-(substituted phenyl)-2-chloroacetamides, compounds were evaluated for their antimicrobial activity against several pathogens. The results indicated that compounds with halogenated substitutions exhibited enhanced activity against MRSA compared to non-halogenated counterparts .

Case Study 2: Prostate Cancer Treatment

A series of pyrazole derivatives were tested for their ability to inhibit AR-mediated signaling pathways in prostate cancer cells. The results showed that specific substitutions on the pyrazole ring significantly improved their antagonistic activity against AR, suggesting that this compound could be a lead compound for developing new AR antagonists .

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